N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide
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Overview
Description
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its potential pharmacological applications.
Preparation Methods
The synthesis of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of viruses and bacteria . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE lies in its specific substituents, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C18H15Cl2N3O2S2 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C18H15Cl2N3O2S2/c1-2-25-14-5-3-4-11(8-14)16(24)21-17-22-23-18(27-17)26-10-12-6-7-13(19)9-15(12)20/h3-9H,2,10H2,1H3,(H,21,22,24) |
InChI Key |
YZWUIHJPLDOIHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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